

spectroscopic properties of the tetraamminecopper(II) cation

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Compound of Interest

Compound Name: $[\text{Cu}(\text{NH}_3)_4(\text{OH}_2)](2+)$

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An In-depth Technical Guide on the Spectroscopic Properties of the Tetraamminecopper(II) Cation

Introduction

The tetraamminecopper(II) cation, $[\text{Cu}(\text{NH}_3)_4]^{2+}$, is a classic coordination complex renowned for its intense deep blue-violet color.^{[1][2]} This complex serves as a fundamental example in inorganic chemistry to illustrate principles of coordination theory, ligand field theory, and the Jahn-Teller effect. In aqueous solution and in many of its salts, the coordination sphere is completed by one or two water molecules, leading to formulations such as $[\text{Cu}(\text{NH}_3)_4(\text{H}_2\text{O})]^{2+}$ or $[\text{Cu}(\text{NH}_3)_4(\text{H}_2\text{O})_2]^{2+}$.^{[1][3][4]} Its distinct spectroscopic signatures provide valuable insights into its electronic structure, geometry, and bonding. This guide offers a detailed examination of these properties for researchers, scientists, and professionals in drug development.

Electronic Structure and Molecular Geometry

The spectroscopic properties of the tetraamminecopper(II) cation are a direct consequence of its electronic configuration and the resulting molecular geometry.

Electronic Configuration

The central copper atom is in the +2 oxidation state (Cu(II)), which corresponds to a d^9 electronic configuration. This single unpaired electron in the d-orbital system is the primary reason for the complex's paramagnetic nature and its characteristic spectroscopic features.

The Jahn-Teller Effect

For a non-linear molecule in a spatially degenerate electronic ground state, the Jahn-Teller theorem predicts a geometric distortion to remove this degeneracy and lower the overall energy.^{[5][6]} The d^9 configuration of Cu(II) in an ideal octahedral field would have a degenerate ground state ($t_{2g}^6 e_g^3$). This configuration triggers a significant Jahn-Teller distortion.^{[5][7]}

This distortion typically manifests as an elongation along one axis (conventionally the z-axis), breaking the octahedral symmetry (O_h) and lowering it to tetragonal symmetry (D_{4h}). The two axial ligands are pushed further away from the copper center than the four equatorial ligands.^[4] In the case of the tetraamminecopper(II) cation in solution, the four ammonia ligands occupy the equatorial positions, while two water molecules take the elongated axial positions, forming $[Cu(NH_3)_4(H_2O)_2]^{2+}$.^{[3][4]} In the solid state, such as in tetraamminecopper(II) sulfate monohydrate, the complex cation often adopts a square pyramidal geometry, described as $[Cu(NH_3)_4(H_2O)]^{2+}$.^{[1][2][8]}

Figure 1: d-orbital splitting due to the Jahn-Teller effect.

Spectroscopic Data

The following sections and tables summarize the key spectroscopic parameters for the tetraamminecopper(II) cation.

Electronic Absorption (UV-Vis) Spectroscopy

The deep blue color of the $[Cu(NH_3)_4]^{2+}$ complex is due to the absorption of light in the yellow-orange-red region of the visible spectrum, which promotes an electron from a lower-energy d-orbital to the higher-energy, half-filled $d(x^2-y^2)$ orbital.^[3] The primary absorption band is broad and corresponds to this d-d transition.

Parameter	Value	Reference
λ_{max} (Maximum Wavelength)	~610 - 650 nm	^{[3][9][10]}
Molar Absorptivity (ϵ)	~50-60 L mol ⁻¹ cm ⁻¹	Typical value for d-d transitions
Color of Solution	Deep Blue-Violet	^[1]

Electron Paramagnetic Resonance (EPR) Spectroscopy

As a d^9 system with one unpaired electron, the tetraamminecopper(II) cation is EPR active.^[2] The spectrum is typically anisotropic, reflecting the lower symmetry of the complex, and provides detailed information about the electronic environment of the Cu(II) center.^[11] The spectra often show hyperfine splitting due to the interaction of the unpaired electron with the copper nucleus ($I = 3/2$).

Parameter	Symbol	Typical Value	Reference
g-value (parallel)	g_{\parallel}	$\sim 2.20 - 2.26$	^[11]
g-value (perpendicular)	g_{\perp}	$\sim 2.05 - 2.06$	^[11]
Hyperfine Coupling (parallel)	A_{\parallel}	$\sim 520 \text{ MHz } (\sim 170 \times 10^{-4} \text{ cm}^{-1})$	^{[11][12]}
Hyperfine Coupling (perpendicular)	A_{\perp}	$< 50 \text{ MHz } (< 17 \times 10^{-4} \text{ cm}^{-1})$	^[11]

Note: The relationship $g_{\parallel} > g_{\perp} > 2.0023$ is characteristic of a d^9 ion in an elongated tetragonal or square pyramidal geometry, where the unpaired electron resides in the $d(x^2-y^2)$ orbital.

Vibrational (Infrared & Raman) Spectroscopy

Vibrational spectroscopy probes the bonding within the complex, particularly the Cu-N bonds and the internal vibrations of the ammonia ligands. Raman spectroscopy is especially useful for identifying the symmetric vibrational modes.

Vibrational Mode	Wavenumber (cm ⁻¹)	Spectroscopic Method	Reference
Symmetric Cu-N stretch (A _{1g})	~420 cm ⁻¹	Raman	[2]
Asymmetric Cu-N stretch (B _{1g})	~375 cm ⁻¹	Raman	[2]
NH ₃ rocking	~650 - 800 cm ⁻¹	IR / Raman	General range
NH ₃ symmetric deformation ("umbrella")	~1100 - 1250 cm ⁻¹	IR / Raman	General range
NH ₃ asymmetric deformation	~1600 cm ⁻¹	IR / Raman	General range
N-H stretching	~3100 - 3400 cm ⁻¹	IR / Raman	General range

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of the tetraamminecopper(II) complex are provided below.

Synthesis of Tetraamminecopper(II) Sulfate Monohydrate ([Cu(NH₃)₄]SO₄·H₂O)

This synthesis involves the displacement of water ligands from the hydrated copper(II) sulfate by ammonia.[13][14]

- **Dissolution:** Weigh approximately 1.5 g of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and dissolve it in 10-15 mL of distilled water in a beaker with gentle stirring.[13][15]
- **Complexation:** In a fume hood, slowly add concentrated (15 M) ammonia solution dropwise while stirring. A light blue precipitate of copper(II) hydroxide will initially form, which will then dissolve upon addition of excess ammonia to yield a deep blue solution of the tetraamminecopper(II) complex.[13][15] Continue adding ammonia until the solution is clear and intensely colored.

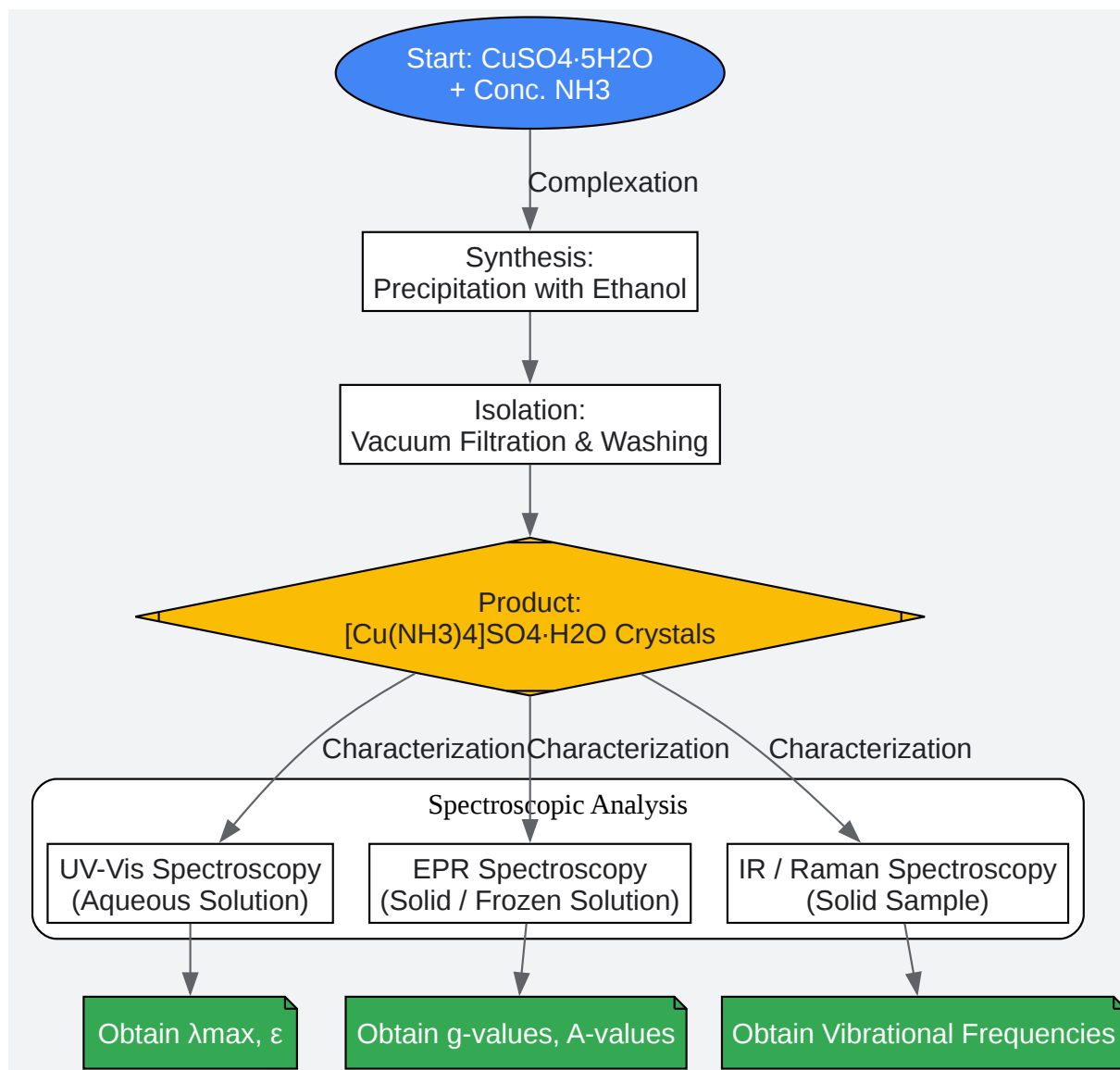
- **Precipitation:** Slowly add approximately 25 mL of ethanol to the solution with continuous stirring. The ethanol decreases the solubility of the complex salt, causing the deep blue crystalline product to precipitate.[\[1\]](#)[\[13\]](#)[\[15\]](#)
- **Crystallization:** Cool the mixture in an ice bath for 10-15 minutes to maximize crystal formation.[\[13\]](#)[\[14\]](#)[\[15\]](#)
- **Isolation:** Collect the crystals by vacuum filtration using a Buchner funnel.[\[14\]](#)[\[15\]](#)
- **Washing:** Wash the crystals on the filter paper with two small portions of cold ethanol to remove any soluble impurities.[\[15\]](#)
- **Drying:** Allow the crystals to dry by pulling air through the funnel for several minutes. The final product is a dark blue, crystalline solid.[\[14\]](#)[\[15\]](#)

UV-Visible Spectroscopy Protocol

- **Stock Solution:** Accurately prepare a stock solution of the synthesized $[\text{Cu}(\text{NH}_3)_4]\text{SO}_4 \cdot \text{H}_2\text{O}$ complex of a known concentration in water. A small amount of dilute ammonia solution can be added to prevent hydrolysis.
- **Standard Solutions:** Prepare a series of standard solutions by serial dilution of the stock solution.
- **Spectrometer Setup:** Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 15-20 minutes. Set the wavelength to scan over the visible range (e.g., 400-800 nm).
- **Blanking:** Use a cuvette filled with the solvent (deionized water with a trace of ammonia) to zero the absorbance of the instrument.[\[16\]](#)
- **Measurement:** Record the absorbance spectrum for each standard solution. Identify the wavelength of maximum absorbance (λ_{max}).[\[16\]](#)
- **Analysis:** If desired, a Beer's Law plot (Absorbance vs. Concentration) can be constructed at λ_{max} to determine the molar absorptivity (ϵ).

EPR Spectroscopy Protocol

- **Sample Preparation:** The sample can be a powdered solid of the complex or a frozen solution (at liquid nitrogen temperature, 77 K) in a suitable solvent like water or methanol.
- **Spectrometer Setup:** The measurements are typically carried out using an X-band (~9.5 GHz) EPR spectrometer.[\[17\]](#)
- **Data Acquisition:** The sample is placed within the spectrometer's resonant cavity and cooled if necessary. The magnetic field is swept, and the first derivative of the microwave absorption is recorded.
- **Analysis:** The resulting spectrum is analyzed to determine the g-values (g_{\parallel} and g_{\perp}) and hyperfine coupling constants (A_{\parallel} and A_{\perp}) from the positions of the spectral features.[\[11\]](#)



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Figure 2: Workflow for synthesis and analysis.

Conclusion

The tetraamminecopper(II) cation exhibits a rich set of spectroscopic properties that are directly linked to its d^9 electronic configuration and the resulting Jahn-Teller distortion. Its electronic spectrum is dominated by a broad d-d transition in the visible region, giving rise to its characteristic deep blue color. EPR spectroscopy confirms its paramagnetic nature and provides precise details of its distorted geometry through anisotropic g and A values. Vibrational spectroscopy further characterizes the Cu-N bonding within the complex. The well-defined synthetic and analytical protocols make it an excellent model system for studying the fundamental principles of coordination chemistry and spectroscopy.

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